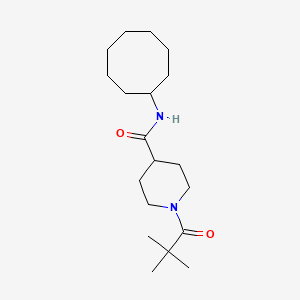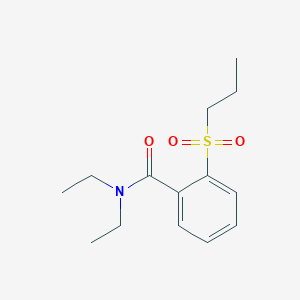
N-cyclooctyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-cyclooctyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, commonly known as SD-701, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of drugs known as selective T-type calcium channel blockers and has been shown to modulate calcium signaling in cells.
Mecanismo De Acción
SD-701 is a selective T-type calcium channel blocker, which means that it blocks the influx of calcium ions through T-type calcium channels in cells. Calcium signaling is important for various cellular processes, including neurotransmitter release, muscle contraction, and gene expression. By blocking T-type calcium channels, SD-701 reduces calcium influx into cells, which can lead to a reduction in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
SD-701 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce calcium influx into neurons, which can lead to a reduction in neuronal excitability and cell death. Additionally, SD-701 has been shown to reduce seizures in animal models of epilepsy and improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of SD-701 is that it has been extensively studied for its potential therapeutic applications in various diseases. Additionally, it has been shown to have a neuroprotective effect and reduce seizures in animal models of epilepsy. However, one limitation of SD-701 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on SD-701. One area of research could be to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis or Huntington's disease. Additionally, more research could be done to investigate the safety and efficacy of SD-701 in clinical trials. Finally, researchers could investigate the potential use of SD-701 in combination with other drugs to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
SD-701 has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, Parkinson's disease, and Alzheimer's disease. It has been shown to have a neuroprotective effect by reducing calcium influx into neurons, which can lead to cell death. Additionally, SD-701 has been shown to reduce seizures in animal models of epilepsy and improve motor function in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclooctyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-19(2,3)18(23)21-13-11-15(12-14-21)17(22)20-16-9-7-5-4-6-8-10-16/h15-16H,4-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPHCNJLHAHAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide](/img/structure/B4446436.png)
![7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4446444.png)

![5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446457.png)


![5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide](/img/structure/B4446483.png)

![8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione](/img/structure/B4446504.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4446508.png)

![N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4446527.png)
![N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4446539.png)
![1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B4446542.png)